molecular formula C21H22ClN3O2 B1681338 Tolfenpyrad CAS No. 129558-76-5

Tolfenpyrad

Cat. No.: B1681338
CAS No.: 129558-76-5
M. Wt: 383.9 g/mol
InChI Key: WPALTCMYPARVNV-UHFFFAOYSA-N
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Description

Tolfenpyrad is a pyrazole-based insecticide and acaricide developed by Mitsubishi Chemical Corporation. It is primarily used to control a wide range of pests in various crops, including vegetables, fruits, and tea plants. This compound functions by inhibiting the mitochondrial electron transport chain, thereby disrupting the energy metabolism of target organisms .

Biochemical Analysis

Biochemical Properties

Tolfenpyrad interacts with the mitochondrial electron transport system, specifically inhibiting complex I . This interaction disrupts the normal biochemical reactions within the pests, leading to their elimination .

Cellular Effects

This compound’s primary cellular effect is the inhibition of complex I of the respiratory electron transport chain in the mitochondria . This disruption of cellular respiration leads to the death of the pest organism . In addition, this compound has been found to have antibiotic activity against Francisella, a bacterial genus .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of complex I in the mitochondrial respiratory electron transport chain . This inhibition disrupts the normal flow of electrons, leading to a halt in the production of ATP, the energy currency of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, plasma concentrations of this compound reached maximum levels 8–12 hours after administration, demonstrating a biphasic elimination .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, the lowest observed adverse effect level (LOAEL) in rats was found to be 0.56 mg/kg body weight per day .

Metabolic Pathways

This compound is involved in several metabolic pathways. The main metabolic pathways of this compound in rats include the oxidation of the methyl group on the tolyloxy ring and hydroxylation followed by dehydration at the ethyl group on the pyrazole ring .

Transport and Distribution

This compound is widely distributed in the tissues, with higher concentrations found in the liver, kidney, bone marrow, and brown fat . It is absorbed at least 58% of the dose, with excretion of radioactivity in urine (2–3%) and bile (51–70%), and residual radioactivity in the carcass (5–11%) 48 hours after dosing .

Subcellular Localization

Given its mode of action, it can be inferred that this compound likely localizes to the mitochondria where it inhibits complex I of the electron transport chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tolfenpyrad involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically isolated and purified using column chromatography and drying techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dimethylbenzene, ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Tolfenpyrad has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Fenazaquin
  • Pyridaben
  • Fenpyroximate

Comparison: Tolfenpyrad, like Fenazaquin, Pyridaben, and Fenpyroximate, inhibits mitochondrial complex I. this compound is unique in its broad-spectrum activity and effectiveness against pests resistant to other classes of insecticides, such as carbamates and organophosphates. This makes it a valuable tool in integrated pest management strategies .

Properties

IUPAC Name

4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPALTCMYPARVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057952
Record name Tolfenpyrad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129558-76-5
Record name Tolfenpyrad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129558-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolfenpyrad [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolfenpyrad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLFENPYRAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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